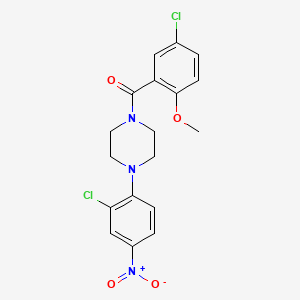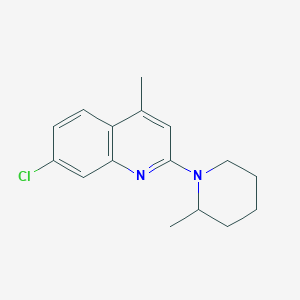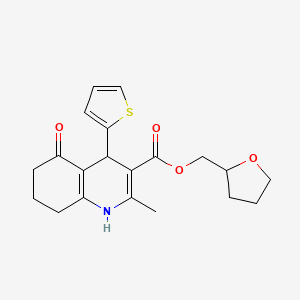
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. DMHF belongs to the class of furanones and has a molecular weight of 348.38 g/mol.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have various biochemical and physiological effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability and ease of synthesis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is stable under various conditions and can be synthesized in large quantities with high purity. However, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. One potential area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone for therapeutic use.
Synthesis Methods
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. The purity and yield of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and anti-inflammatory effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11,20H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYBUQMQYROQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)
![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)


![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)